N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-phenylacetamide
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Overview
Description
N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-phenylacetamide is a complex heterocyclic compound. It features a triazolo[4,3-a]pyridine core, which is fused with an oxadiazole ring and substituted with a phenylacetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo and 1,3,4-oxadiazole derivatives, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
Similar compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Biochemical Pathways
Related compounds have been found to influence a variety of biological processes relevant to their pharmacological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-phenylacetamide typically involves multiple steps:
Formation of the Triazolo[4,3-a]pyridine Core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting ester ethoxycarbonylhydrazones with primary amines.
Substitution with Phenylacetamide: The final step involves the acylation of the triazolo[4,3-a]pyridine core with phenylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.
Substitution: The phenylacetamide group can be substituted with other acyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation reagents like acyl chlorides or anhydrides are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Various acyl derivatives can be formed.
Scientific Research Applications
N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: The compound is used to investigate biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core and exhibit diverse pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are structurally similar and are known for their biological activities.
Uniqueness
N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both oxadiazole and triazolo[4,3-a]pyridine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-methyl-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-16-10-12-17(13-11-16)21-25-23(33-27-21)19-9-6-14-29-22(19)26-30(24(29)32)15-20(31)28(2)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJSLUBVSFCRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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